3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine
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Overview
Description
3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through substitution reactions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.
Attachment of the Phenylthio Group: The phenylthio group is often introduced through thiolation reactions using reagents like thiophenol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylthio group to sulfoxide or sulfone.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(phenylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(phenylthio)pyridine
- 3-(1-Propylpyrrolidin-2-yl)-2-(phenylthio)pyridine
Uniqueness
3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine may exhibit unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H22N2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N2S/c1-14(2)20-13-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |
InChI Key |
CHIUHNKLHUAICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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